molecular formula C21H24BrNO B1667963 2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)- CAS No. 99083-11-1

2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-

Cat. No. B1667963
CAS RN: 99083-11-1
M. Wt: 386.3 g/mol
InChI Key: FVMPXCCSVGCCRV-LJIKRCSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Btg 502 activates sodium channel & inhibits batrachotoxinin A-20-alpha-benzoate binding.

Scientific Research Applications

Asymmetric Synthesis

The compound has potential applications in asymmetric synthesis. Research by Bringmann et al. (2003) involved the synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene, which utilizes similar bromine and naphthalene components. This study highlights the utility of such compounds in complex organic syntheses (Bringmann, Breuning, Henschel, & Hinrichs, 2003).

Polymer Synthesis

Percec et al. (1994) described the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane for the creation of soluble hyperbranched polymers. The molecular structure of these monomers, involving bromo and naphthalene units, is similar to the compound , suggesting its potential use in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).

Synthesis of Intermediates in Medicinal Chemistry

The synthesis of bromo-naphthalene derivatives, such as 2-Bromo-6-methoxynaphthalene, as intermediates in the production of non-steroidal anti-inflammatory agents was explored by Xu and He (2010). This indicates the relevance of compounds with bromo-naphthalene motifs in the pharmaceutical industry (Wei-Ming Xu & Hong-Qiang He, 2010).

Insecticidal Activity

Elliott et al. (1989) studied compounds similar to 2,4-Hexadienamide in their insecticidal properties, specifically examining how different aromatic systems can enhance this activity. This suggests potential applications in pest control and insecticide development (Elliott, Farnham, Janes, Johnson, & Pulman, 1989).

properties

CAS RN

99083-11-1

Product Name

2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-

Molecular Formula

C21H24BrNO

Molecular Weight

386.3 g/mol

IUPAC Name

(2E,4E)-6-(5-bromonaphthalen-2-yl)-N-(3-methylbutan-2-yl)hexa-2,4-dienamide

InChI

InChI=1S/C21H24BrNO/c1-15(2)16(3)23-21(24)11-6-4-5-8-17-12-13-19-18(14-17)9-7-10-20(19)22/h4-7,9-16H,8H2,1-3H3,(H,23,24)/b5-4+,11-6+

InChI Key

FVMPXCCSVGCCRV-LJIKRCSCSA-N

Isomeric SMILES

CC(C)C(C)NC(=O)/C=C/C=C/CC1=CC2=C(C=C1)C(=CC=C2)Br

SMILES

CC(C)C(C)NC(=O)C=CC=CCC1=CC2=C(C=C1)C(=CC=C2)Br

Canonical SMILES

CC(C)C(C)NC(=O)C=CC=CCC1=CC2=C(C=C1)C(=CC=C2)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BTG 502
BTG-502
N-(1,2-dimethyl)propyl-6-(5-bromonaphth-2-yl)hexa-2,4-dienamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-
Reactant of Route 2
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-
Reactant of Route 3
Reactant of Route 3
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-
Reactant of Route 4
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-
Reactant of Route 5
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-
Reactant of Route 6
2,4-Hexadienamide, 6-(5-bromo-2-naphthalenyl)-N-(1,2-dimethylpropyl)-, (E,E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.